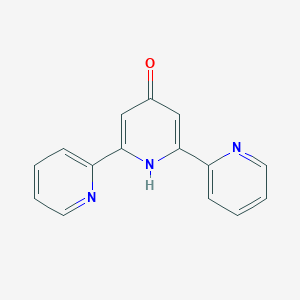

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" and its derivatives involves multiple steps, including reactions such as nitro displacement, acidic hydrolysis, cyclodehydration, and Friedel–Crafts acylation. These processes result in compounds with pyridine moieties integral to their structure, which are then used to create novel polyimides and other polymeric materials. The inherent viscosities of these polyimides indicate their solubility and potential for forming strong, flexible films with good thermal stability (Wang et al., 2006), (Zhang et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" has revealed the incorporation of pyridine moieties within polymer chains. These structural features contribute to the materials' thermal stability, mechanical strength, and solubility in various organic solvents. X-ray diffraction measurements suggest that these polyimides are predominantly amorphous, affecting their physical properties and applications (Zhang et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives have been explored for the synthesis of antitumor agents and metal complexes, demonstrating the compound's versatility. The reactions yield compounds with potential growth inhibition activity against various tumor cell lines, highlighting its significance in medicinal chemistry (Cocco et al., 2000), (Cocco et al., 2003).

Physical Properties Analysis

The physical properties of materials derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" are notable for their thermal stability, mechanical strength, and solubility. These materials exhibit high glass transition temperatures and are capable of forming strong, flexible films, which are important for various industrial applications. Their low dielectric constants make them suitable for electronic applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives, including reactivity and potential for forming complex compounds, enable their application in creating novel materials with specific functionalities. These compounds' ability to form hydrogen bonds and interact with various chemicals underpins their use in material science and engineering (Zaman et al., 1999).

Applications De Recherche Scientifique

Catalytic Properties : A derivative, 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine, shows potential catalytic properties in forming novel coordination polymers, which can be utilized in various chemical processes (Sotnik et al., 2015).

Antibacterial Activities : 2,6-Bis(2-pyridyl)-4(1H)-pyridone exhibits antibacterial properties and demonstrates supramolecular self-assembly, which could be significant in the development of new antibiotics or antibacterial agents (Dhau et al., 2014).

Stability in Heterocyclic Azo Dyes : It contributes to the high pH stability of pyridine-2,6-diamine based heterocyclic azo dyes, important for designing new dyes with functional group transformations (Zhao et al., 2017).

Unusual Fluorescence Properties : The compound shows unique fluorescence characteristics with a large Stokes shift and low energy emission. This property is useful in materials science and molecular imaging (Farrow et al., 2018).

Antitumoral Activity : Some derivatives have shown inhibitory effects on the growth of various cancer cell lines, indicating potential applications in cancer research and therapy (Cocco et al., 2003).

C-H Borylation Synthesis : The compound is used in the rhodium-catalyzed C6-selective C-H borylation of 2-pyridones, a significant process in organic synthesis (Miura et al., 2016).

Building Block for Synthesis : It serves as a building block for synthesizing bis(hetaryl)-4-pyrones and pyridinols, important in organic chemistry and pharmaceuticals (Obydennov et al., 2020).

Polyimides Development : Novel polyimides derived from it show exceptional thermal and thermooxidative stability, useful in materials science (Zhang et al., 2005).

Antihypertensive Activity : The compound has shown antihypertensive activity and is being developed as a drug for treating angina pectoris and as a coronary vasodilator (Bergmann & Gericke, 1990).

Characterization of Polyimides : Polyimides derived from it exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, which are significant in polymer science (Wang et al., 2006).

Tumor Growth Inhibition : Certain 4-hydroxy-2-pyridone derivatives, including this compound, have shown significant tumor growth inhibition activity (Cocco et al., 2000).

Keto-Enol Equilibrium Study : The keto-enol equilibrium between derivatives of 2,6-bis(2′-pyridyl)-4-pyridone has been studied, contributing to our understanding of chemical equilibria (Murguly et al., 1999).

Hydroamination Pre-catalyst : It acts as a modified amidate complex for enhanced substrate scope in aminoalkene cyclohydroamination, which is important in organic synthesis (Bexrud & Schafer, 2010).

Metabolism in Drug Treatment : Metyrapone, a drug used to treat opioid addiction, is metabolized to form an alpha-pyridone metabolite by rat hepatic enzymes, demonstrating its role in pharmacokinetics (Damani et al., 1981).

Spin-Crossover Behavior : Complexes containing 2,6-Bis(2-pyridyl)-4(1H)-pyridone derivatives exhibit spin-crossover behavior, which is relevant in the field of molecular magnetism (Agustí et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 2,6-Bis(2-pyridyl)-4(1H)-pyridone are RuII complexes . These complexes are stabilized with the pentapyridyl ligand Py5Me2 and with an axial X ligand .

Mode of Action

The compound interacts with its targets through a process of ligand substitution . The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN . Irreversible ligand substitution is also observed in propylene carbonate, but only at oxidizing potentials that decompose the azide ligand .

Biochemical Pathways

The affected pathways involve the oxidation of the methyl group of m-xylene , a structural analogue of 2,6-lutidine . This oxidation is catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of RuII complexes and the oxidation of the methyl group of m-xylene . These processes result in the synthesis of 2,6-bis(hydroxymethyl)pyridine , a versatile chemical intermediate used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .

Action Environment

The action, efficacy, and stability of 2,6-Bis(2-pyridyl)-4(1H)-pyridone can be influenced by environmental factors such as the presence of MeCN and propylene carbonate . These substances can affect the compound’s interaction with its targets and its role in biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

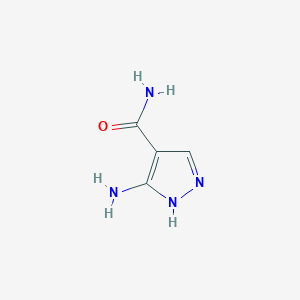

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

CAS RN |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?

A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []

Q2: Can you elaborate on the spin-crossover behaviour observed in some 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes?

A3: Cobalt(II) complexes with 2,6-Bis(2-pyridyl)-4(1H)-pyridone have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.

Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in 2,6-Bis(2-pyridyl)-4(1H)-pyridone complexes?

A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing 2,6-Bis(2-pyridyl)-4(1H)-pyridone. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)